molecular formula C8H3F6NO B11785722 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde

4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B11785722
M. Wt: 243.11 g/mol
InChI Key: RFCMYJOBINUNMK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde is a fluorinated organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of difluoromethyl, fluoro, and trifluoromethyl groups attached to a picolinaldehyde core. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and lipophilicity, making such compounds valuable in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde can be achieved through various synthetic routes. One common method involves the selective defluorination of trifluoromethyl-substituted intermediates. This process typically employs base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. The resulting cyclized difluoromethyl-substituted arylimidazolidinone products are subsequently converted to difluoromethyl-substituted aldehydes by reduction and hydrolysis .

Industrial production methods for this compound may involve large-scale defluorination processes using specialized reagents and catalysts to ensure high yields and purity. The use of metal-based methods and radical chemistry has also been explored for the efficient synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of agrochemicals and materials with improved properties

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group, in particular, provides opportunities for unusual C-H hydrogen-bonding interactions, making it a versatile bioisostere for other functionalities. This compound can modulate the biological activity of target enzymes and receptors, leading to its potential use in drug development .

Comparison with Similar Compounds

Similar compounds to 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde include:

The uniqueness of this compound lies in its combination of difluoromethyl, fluoro, and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3F6NO

Molecular Weight

243.11 g/mol

IUPAC Name

4-(difluoromethyl)-6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H3F6NO/c9-6(10)4-1-3(2-16)15-7(11)5(4)8(12,13)14/h1-2,6H

InChI Key

RFCMYJOBINUNMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=C1C(F)F)C(F)(F)F)F)C=O

Origin of Product

United States

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